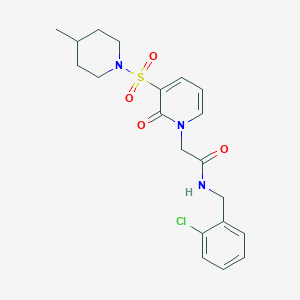![molecular formula C17H17ClN2O3S B2411168 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899975-89-4](/img/structure/B2411168.png)
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as DTBZ or DTBZ-2, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroimaging. DTBZ is a radioligand that binds specifically to the vesicular monoamine transporter 2 (VMAT2), which is a protein responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. DTBZ can be labeled with radioactive isotopes, such as carbon-11 or fluorine-18, for positron emission tomography (PET) imaging studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide: has shown promise as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways. Researchers have explored its potential in various cancer types, including leukemia, breast cancer, and lung cancer .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It could serve as a basis for developing novel antibiotics or antifungal agents. Researchers have investigated its effectiveness against specific pathogens .
Anti-Inflammatory and Analgesic Effects
This compound: may possess anti-inflammatory and analgesic properties. It could be relevant for managing pain and inflammation-related conditions .
Antihypertensive Potential
Studies suggest that this compound might have antihypertensive effects. It could help regulate blood pressure and cardiovascular health .
Diuretic Activity
The compound’s diuretic properties make it interesting for conditions related to fluid balance and kidney function .
ADME-Tox Properties
Researchers have explored novel synthetic methodologies to enhance the druglikeness and pharmacokinetic properties of molecules based on this scaffold. Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) characteristics is crucial for drug development .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFSLOFMYNHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


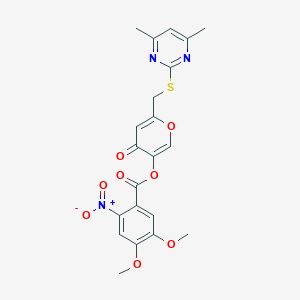

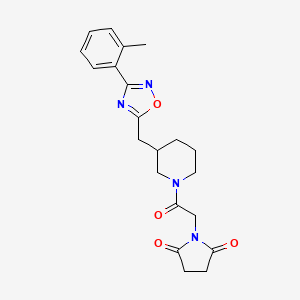

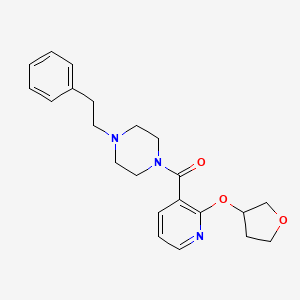
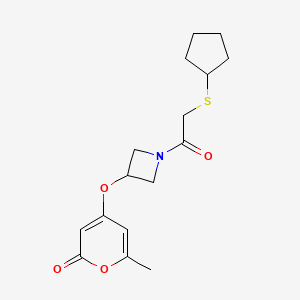

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

